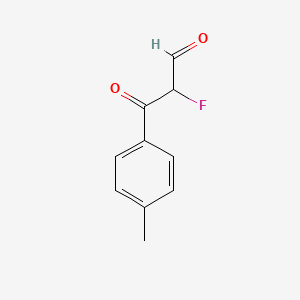
2-Fluoro-3-(4-methylphenyl)-3-oxopropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-(4-methylphenyl)-3-oxopropanal is an organic compound characterized by the presence of a fluorine atom, a methylphenyl group, and an oxopropanal moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-methylphenyl)-3-oxopropanal typically involves the introduction of a fluorine atom into a pre-existing aromatic ring, followed by the formation of the oxopropanal group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often require a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
2-Fluoro-3-(4-methylphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-3-(4-methylphenyl)propanoic acid.
Reduction: Formation of 2-Fluoro-3-(4-methylphenyl)-3-hydroxypropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-3-(4-methylphenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Fluoro-3-(4-methylphenyl)-3-oxopropanal involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the oxopropanal group can participate in various chemical reactions, leading to the formation of active intermediates. These interactions can modulate biological pathways and result in specific physiological effects.
相似化合物的比较
Similar Compounds
- 2-Fluoro-3-(4-methylphenyl)propanoic acid
- 2-Fluoro-3-(4-methylphenyl)-3-hydroxypropane
- 2-Fluoro-3-(4-methylphenyl)propane
Uniqueness
2-Fluoro-3-(4-methylphenyl)-3-oxopropanal is unique due to the presence of both a fluorine atom and an oxopropanal group, which confer distinct chemical and biological properties
属性
CAS 编号 |
37032-37-4 |
|---|---|
分子式 |
C10H9FO2 |
分子量 |
180.17 g/mol |
IUPAC 名称 |
2-fluoro-3-(4-methylphenyl)-3-oxopropanal |
InChI |
InChI=1S/C10H9FO2/c1-7-2-4-8(5-3-7)10(13)9(11)6-12/h2-6,9H,1H3 |
InChI 键 |
YTFIKKPJOIPFNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


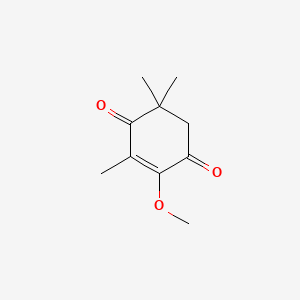
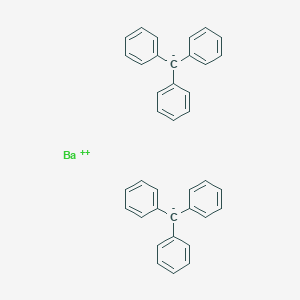
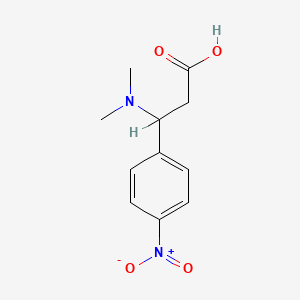


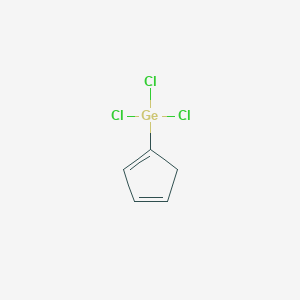
![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
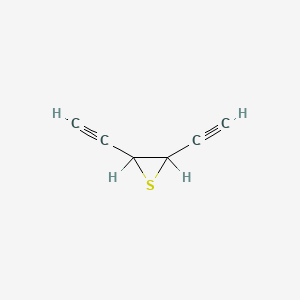
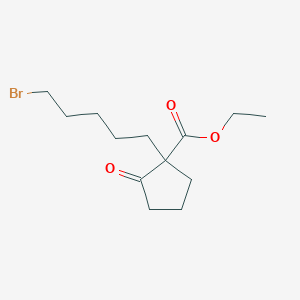
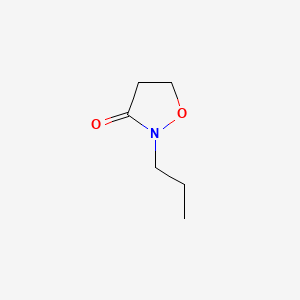

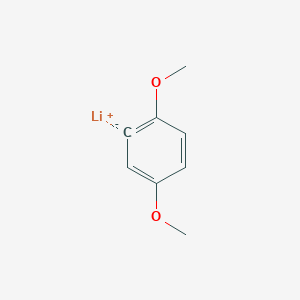
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
